molecular formula C16H16Cl2 B1373918 4,4'-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) CAS No. 939983-16-1

4,4'-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene)

Cat. No. B1373918
CAS RN: 939983-16-1
M. Wt: 279.2 g/mol
InChI Key: ZBSQYCXMPKWLSV-TXEJJXNPSA-N
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Description

“(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine” is a chemical compound with the molecular formula C16H18Cl2N2. It has a molecular weight of 309.24 . The compound is typically stored in a refrigerator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3/t15-,16+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Henry Reaction

The synthetic approach for (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine, a closely related compound to (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine, involves demetalation of its dichloro Zn(II) complex. This chiral 1,2-diamine ligand has been evaluated as a chiral auxiliary in the Cu(II)-catalyzed asymmetric Henry reaction of 3-phenylpropanal and nitromethane. The reaction yielded (S)-1-nitro-4-phenylbutan-2-ol with excellent yields (up to 99%) and enantioselectivities (up to 97%) (Cho et al., 2019).

Enantioselective Synthesis

The enantiopure fluorous amino-derivatives, including compounds structurally similar to (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine, have been synthesized for applications in asymmetric organometallic catalysis. These compounds, when used in conjunction with iridium or ruthenium complexes, exhibit enantioselectivities up to 31% in the reduction of acetophenone (Bayardon et al., 2004).

Structural Analysis and Polymorphism

The polymorphism of compounds structurally similar to (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine has been extensively studied. Polymorphism, including packing polymorphism and conformational polymorphism, has significant implications in understanding the structural stability and characteristics of these compounds. The findings contribute to the broader knowledge of the crystal structures of related compounds and their applications (Dwivedi & Das, 2018).

Coordination Chemistry and Spectroscopy

Research has been conducted on complexes of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine with rhenium(I) which are characterized by various spectroscopic techniques. The structural details of these complexes offer insights into their potential applications in catalysis and material sciences (Dehghanpour et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine involves the reaction of 4-chlorobenzaldehyde with 2,3-diaminobutane in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2,3-diaminobutane", "Reducing agent" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with 2,3-diaminobutane in the presence of a reducing agent to form (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine.", "Step 2: The reaction mixture is purified using column chromatography to obtain the pure product." ] }

CAS RN

939983-16-1

Molecular Formula

C16H16Cl2

Molecular Weight

279.2 g/mol

IUPAC Name

1-chloro-4-[(2S,3R)-3-(4-chlorophenyl)butan-2-yl]benzene

InChI

InChI=1S/C16H16Cl2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12H,1-2H3/t11-,12+

InChI Key

ZBSQYCXMPKWLSV-TXEJJXNPSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)[C@@H](C)C2=CC=C(C=C2)Cl

SMILES

CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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